molecular formula C17H17N3O B10842764 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine CAS No. 742691-87-8

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine

Cat. No.: B10842764
CAS No.: 742691-87-8
M. Wt: 279.34 g/mol
InChI Key: GCRYIIOKZWQWIH-UHFFFAOYSA-N
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Description

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is an organic compound that belongs to the class of phenylimidazoles. This compound contains a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves several steps. One common synthetic route includes the reaction of 4-imidazol-1-yl-phenol with 3-bromopropylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives with altered functional groups.

Scientific Research Applications

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and forming complexes that can inhibit or activate various enzymes and receptors. This interaction can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine is unique due to its specific structure and properties. Similar compounds include:

    1-(4-Imidazol-1-yl-phenyl)-ethanone: Known for its antibacterial and antifungal activities.

    4-(1H-Imidazol-1-yl)benzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-(4-Imidazol-1-yl-phenyl)-ethanol: Studied for its potential therapeutic applications.

These compounds share the imidazole ring but differ in their functional groups and overall structure, leading to variations in their chemical and biological properties.

Properties

CAS No.

742691-87-8

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-[3-(4-imidazol-1-ylphenoxy)propyl]pyridine

InChI

InChI=1S/C17H17N3O/c1-3-15(13-18-9-1)4-2-12-21-17-7-5-16(6-8-17)20-11-10-19-14-20/h1,3,5-11,13-14H,2,4,12H2

InChI Key

GCRYIIOKZWQWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCOC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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